molecular formula C5H11NO2S B13258429 (S)-2-Methylthiomorpholine 1,1-dioxide

(S)-2-Methylthiomorpholine 1,1-dioxide

Cat. No.: B13258429
M. Wt: 149.21 g/mol
InChI Key: SXESUMISQDGBIE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with one sulfur atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylthiomorpholine with an oxidizing agent to introduce the sulfone group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine compounds.

Scientific Research Applications

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of oxidative stress-related enzymes, leading to reduced cellular damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: Lacks the sulfone group present in (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione.

    2-Methylthiomorpholine: Similar structure but without the sulfone group.

    Sulfone-containing heterocycles: Share the sulfone group but differ in ring structure and substituents.

Uniqueness

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione is unique due to its specific combination of a six-membered ring with sulfur and nitrogen atoms and the presence of a sulfone group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2S)-2-methyl-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C5H11NO2S/c1-5-4-6-2-3-9(5,7)8/h5-6H,2-4H2,1H3/t5-/m0/s1

InChI Key

SXESUMISQDGBIE-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CNCCS1(=O)=O

Canonical SMILES

CC1CNCCS1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.